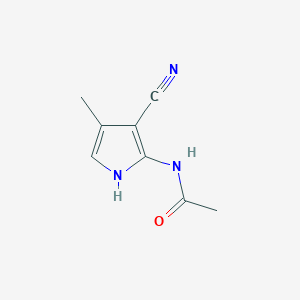

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-5-4-10-8(7(5)3-9)11-6(2)12/h4,10H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOFQCDYQERPCAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1C#N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377627 | |

| Record name | N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88366-10-3 | |

| Record name | N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide can be achieved through several methods:

Neat Methods: The direct treatment of substituted amines with methyl cyanoacetate without solvent at room temperature.

Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.

Fusion: The solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.

These methods are versatile and economical, making them suitable for both laboratory and industrial-scale production.

Chemical Reactions Analysis

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.

Substitution Reactions: The compound can undergo substitution reactions, where the cyano and acetamide groups can be replaced or modified under specific conditions.

Cyclization Reactions: The compound can form pyrrole derivatives through cyclization reactions, often catalyzed by bases such as triethylamine.

Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted amines. The major products formed are typically heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemical Synthesis Applications

Precursor in Heterocyclic Compounds

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide serves as a precursor for synthesizing various heterocyclic compounds. These compounds are critical in developing new materials and catalysts, which are essential for advancing chemical research and industrial applications.

Synthetic Methodologies

The compound can be synthesized through several methods, including:

- Neat Methods : Direct treatment of substituted amines with methyl cyanoacetate at room temperature.

- Stirring without Solvent : Ethyl cyanoacetate is stirred with amines at elevated temperatures followed by room temperature stirring.

- Fusion : A solvent-free reaction involving aryl amines and ethyl cyanoacetate at high temperatures.

Biological Research Applications

Biological Activity

Derivatives of this compound have demonstrated diverse biological activities, making them valuable in biochemical research. The compound's structure allows for interactions with various biological targets, which can lead to significant pharmacological effects.

Medicinal Chemistry

In medicinal chemistry, the compound has gained attention as a potential building block for chemotherapeutic agents. Its derivatives have shown promise in treating various diseases due to their ability to inhibit specific biological pathways .

Industrial Applications

Specialty Chemicals and Pharmaceuticals

this compound is utilized in producing specialty chemicals and pharmaceuticals. Its role as a building block in synthesizing complex molecules makes it an essential component in drug development processes.

Case Study 1: Antimicrobial Activity

A comparative analysis was conducted to assess the antimicrobial potential of various chloroacetamides, including derivatives of this compound. The study evaluated their effectiveness against different bacterial strains:

| Compound | Activity Against S. aureus | Activity Against E. coli | Activity Against C. albicans |

|---|---|---|---|

| 2-chloro-N-(substituted) | Effective | Less effective | Moderately effective |

| N-(4-chlorophenyl) | High | Moderate | Low |

The findings indicated that the biological activity of chloroacetamides is influenced by their lipophilicity, which aids in membrane penetration and enhances antimicrobial efficacy.

Case Study 2: Structure-Activity Relationship (SAR)

The structure of this compound suggests potential interactions at the molecular level that could enhance its biological activity. Key findings from SAR studies include:

- Lipophilicity : Higher lipophilicity correlates with increased membrane permeability.

- Substituent Positioning : Variations in substituent positions on the pyrrole ring significantly affect activity against different bacterial strains.

- Functional Groups : The presence of electron-withdrawing groups enhances antibacterial activity by stabilizing interactions with bacterial targets .

Mechanism of Action

The mechanism of action of N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the acetamide group enable the compound to interact with different molecular targets, facilitating the formation of complex heterocyclic structures. These interactions are crucial in the compound’s role as a precursor in the synthesis of biologically active molecules .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Enzyme Inhibitors: MAO, AChE, and BChE Targets

N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide

- Structure: A pyrazoloquinoxaline core with a 4-chlorophenyl group and acetamide side chain.

- Activity : Potent MAO-A inhibitor (IC₅₀ = 0.028 mM) with 50-fold selectivity over MAO-B .

- Comparison: The chlorophenyl substituent enhances MAO-A affinity, while the target compound’s pyrrole-cyano group may favor interactions with distinct enzyme pockets.

(R)-N-(Benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide

- Structure: Benzothiazole linked to dihydroisoquinoline via an acetamide bridge.

- Activity : Dual inhibitor of MAO-B (IC₅₀ = 0.12 µM) and BChE (IC₅₀ = 1.8 µM) .

- Comparison: Bulky aromatic systems (benzothiazole, isoquinoline) improve MAO-B/BChE polypharmacology, whereas the target compound’s smaller pyrrole ring may limit off-target effects.

Milacemide and Safinamide

Heterocyclic Acetamides with Receptor-Targeting Activity

N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structure: Pyridazinone core with methoxybenzyl and bromophenyl groups.

- Activity : Mixed FPR1/FPR2 agonist (calcium mobilization EC₅₀ < 1 µM) .

- Comparison: The pyridazinone ring and methoxy substituents drive FPR2 specificity, whereas the target compound’s pyrrole-cyano group may favor alternative receptor interactions.

Anticancer and Antiviral Acetamides

N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide

- Structure : Quinazoline-sulfonyl acetamide with a 4-methoxyphenyl group.

- Activity : Potent anti-cancer activity (IC₅₀ < 10 µM against HCT-1, MCF-7) via kinase inhibition .

- Comparison: Sulfonyl and quinazoline groups enhance DNA intercalation, absent in the target compound, which may instead rely on hydrogen bonding via the cyano group.

2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX)

Substituent Effects on Physical and Chemical Properties

N-(3-Chloro-4-hydroxylphenyl)acetamide

- Structure : Chloro and hydroxyl substituents on the phenyl ring.

- Activity : Photodegradation product of paracetamol with undefined bioactivity .

- Comparison: Electron-withdrawing groups (Cl, CN) in meta positions influence solubility and crystal packing, as seen in trichloro-acetamides . The target compound’s cyano group may similarly affect its solid-state properties.

Biological Activity

N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, relevant case studies, and research findings, providing a comprehensive overview of its applications.

Chemical Structure and Properties

This compound features a pyrrole ring with a cyano group and an acetamide functional group. These structural elements contribute to its reactivity and ability to interact with various biological targets. The presence of the cyano group enhances its electrophilic character, allowing it to participate in nucleophilic attacks and other chemical reactions that are crucial for biological activity.

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors involved in critical metabolic pathways. Its mechanism includes:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of diacylglycerol O-acyltransferase 1 (DGAT1), an enzyme implicated in lipid metabolism. This inhibition could have therapeutic implications for obesity and metabolic disorders.

- Antimicrobial Activity : Research indicates that derivatives of pyrrole, including this compound, exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds suggest significant antibacterial potency .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Case Studies and Research Findings

Several studies have investigated the biological potential of this compound:

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various pyrrole derivatives, including this compound, demonstrating promising results against both Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications in enhancing bioactivity .

- Inhibition Studies : Research focusing on the structure–activity relationship (SAR) of pyrrole derivatives revealed that specific substitutions at the R positions significantly influenced their inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

- Synthesis and Characterization : The synthesis of this compound involves multi-step organic reactions that yield various biologically active heterocycles. Its unique structural features have made it a subject of interest for further pharmacological studies .

Q & A

Basic: What are the established synthetic routes for N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving substitution, reduction, and condensation reactions. For example:

- Step 1: Substitution reactions under alkaline conditions (e.g., using 3-chloro-4-fluoronitrobenzene and pyridinemethanol derivatives) to introduce functional groups .

- Step 2: Reduction of nitro intermediates to amines using iron powder under acidic conditions .

- Step 3: Condensation with cyanoacetic acid using a condensing agent (e.g., HATU) in ethanol at 0–5°C to form the cyanoacetamide moiety .

Key Considerations: Optimize reaction time and temperature to avoid by-products. Use LC-MS or TLC to monitor intermediate purity .

Basic: Which analytical techniques are critical for structural confirmation?

Methodological Answer:

Combine complementary techniques:

- 1H/13C NMR: Confirm regiochemistry of the pyrrole ring and acetamide substitution pattern .

- IR Spectroscopy: Validate the presence of cyano (C≡N) and amide (C=O) functional groups .

- Elemental Analysis: Ensure stoichiometric purity (>95%) .

- X-ray Crystallography (if crystals are obtainable): Resolve ambiguities in bond angles and molecular packing (e.g., as demonstrated for analogous chloroacetamide derivatives) .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Step 1: Validate computational models (e.g., PASS or molecular docking) by cross-referencing with structurally similar compounds with known activity .

- Step 2: Reassess experimental conditions: Ensure compound purity (via HPLC) and solubility (use DMSO/water mixtures) to rule out false negatives .

- Step 3: Perform dose-response assays to identify non-linear activity trends, which may explain discrepancies between predicted and observed IC50 values .

Advanced: How to design derivatives for improved structure-activity relationships (SAR)?

Methodological Answer:

- Strategy 1: Introduce electron-withdrawing groups (e.g., -Cl, -F) at the pyrrole 4-position to modulate electronic effects on the cyanoacetamide moiety, as seen in chloroacetamide analogs .

- Strategy 2: Replace the methyl group with bulkier substituents (e.g., isopropyl) to study steric effects on target binding .

- Validation: Use crystallographic data (e.g., from pyrazolo-pyrimidinone analogs) to correlate substituent geometry with bioactivity .

Advanced: What methodologies address regioselectivity challenges during synthesis?

Methodological Answer:

- Approach 1: Use directing groups (e.g., methoxy or pyridyl) to control substitution patterns during electrophilic aromatic substitution .

- Approach 2: Employ low-temperature conditions (0–5°C) and kinetic control to favor desired regioisomers, as demonstrated in cyanoacetamide condensations .

- Monitoring: Use LC-MS to detect and quantify regioisomeric by-products early in the reaction .

Advanced: How to analyze crystallographic data for molecular interaction studies?

Methodological Answer:

- Step 1: Solve the crystal structure using single-crystal X-ray diffraction (as shown for N-(4-chlorophenyl)acetamide derivatives) .

- Step 2: Calculate intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using software like Mercury or SHELXL .

- Step 3: Correlate packing motifs with solubility or stability data (e.g., hygroscopicity trends in pyrazole-based analogs) .

Basic: What purification techniques are optimal for this compound?

Methodological Answer:

- Recrystallization: Use ethanol/water mixtures to isolate high-purity crystals .

- Column Chromatography: Employ silica gel with gradient elution (hexane/ethyl acetate) for intermediates .

- Final Polishing: Use preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water for >99% purity .

Advanced: How to design in vitro assays for evaluating biological activity?

Methodological Answer:

- Assay Design: Use enzyme inhibition assays (e.g., kinase or protease targets) with positive controls (e.g., staurosporine) .

- Concentration Range: Test 0.1–100 µM in triplicate to establish dose dependency .

- Data Interpretation: Normalize activity to cell viability (via MTT assays) to distinguish cytotoxicity from target-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.